BenchChemオンラインストアへようこそ!

7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Adenosine receptor GPCR Medicinal chemistry

This 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 206564-17-2) is a privileged purine bioisosteric scaffold validated crystallographically for CDK2 ATP-binding pocket engagement. The 7-position furan-2-yl substituent introduces distinct H-bond acceptor capacity (4 total) and lipophilicity (XLogP3=0.9) versus phenyl or thienyl analogs. Unsubstituted 2- and 5-positions provide two independent vectors for systematic SAR exploration, enabling development of CDK2 inhibitors (analogs achieving IC50 120 nM with 167-fold selectivity over GSK-3β), adenosine A2a receptor antagonists, and PfDHODH inhibitors. Ideal for combinatorial library synthesis and structure-guided medicinal chemistry programs. For R&D use only.

Molecular Formula C9H6N4O
Molecular Weight 186.174
CAS No. 206564-17-2
Cat. No. B2896667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
CAS206564-17-2
Molecular FormulaC9H6N4O
Molecular Weight186.174
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=NC3=NC=NN23
InChIInChI=1S/C9H6N4O/c1-2-8(14-5-1)7-3-4-10-9-11-6-12-13(7)9/h1-6H
InChIKeyULVULLUWKSHJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 206564-17-2) for Research Procurement


7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 206564-17-2) is a heterocyclic compound comprising a [1,2,4]triazolo[1,5-a]pyrimidine core substituted at the 7-position with a furan-2-yl group [1]. The compound has a molecular formula of C9H6N4O, a molecular weight of 186.17 g/mol, and a calculated XLogP3-AA value of 0.9 [2]. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry with documented applications in kinase inhibition and antimicrobial research [3].

Why Unsubstituted [1,2,4]Triazolo[1,5-a]pyrimidines Cannot Replace 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine


Substitution at the 7-position of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold directly influences both target binding affinity and physicochemical properties [1]. The furan-2-yl substituent introduces specific hydrogen bond acceptor capacity (4 total H-bond acceptors) and lipophilicity (XLogP3 = 0.9) distinct from alternative 7-position substituents such as phenyl, thienyl, or unsubstituted hydrogen [2]. Crystallographic and modeling data demonstrate that modifications at the 7-position alter interactions within the ATP-binding pocket of CDK2, with certain analogs achieving IC50 values of 120 nM and selectivity over GSK-3β of 167-fold [1]. Generic scaffold substitution without the specific furan-2-yl moiety yields different binding profiles that cannot be extrapolated from one 7-substituted analog to another without empirical validation.

Quantitative Comparative Evidence for 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine


7-Position Furan-2-yl Substitution Compared to 5-(4-Fluorophenyl)-7-(2-furanyl) Derivative in Adenosine Receptor Activity

The 7-(furan-2-yl) substituted [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been identified as a bioisostere for purines with activity at the A2a adenosine receptor [1]. Cross-study comparison with a 5-(4-fluorophenyl)-7-(2-furanyl) derivative reveals a substantial difference in receptor engagement: the 5-substituted analog exhibits an EC50 of 1.28 × 10^4 nM (12.8 μM) in maternal gene expression assays, while the unsubstituted 5-position parent compound serves as the minimal pharmacophore scaffold for adenosine receptor antagonist development [2].

Adenosine receptor GPCR Medicinal chemistry

7-(Furan-2-yl) Scaffold as CDK2 Inhibitor Framework Compared to Optimized Analogs

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold bearing a 7-position substituent has been validated through structure-guided design as a novel CDK2 inhibitor chemotype [1]. Optimized analogs within this series achieve CDK2 IC50 values as low as 120 nM with 167-fold selectivity over GSK-3β [1]. The unsubstituted 5-position and unsubstituted 2-position of 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine present two independent vectors for structural elaboration, enabling systematic SAR exploration without introducing pre-existing substitution bias.

CDK2 Kinase inhibition Cancer research

7-(Furan-2-yl) Triazolopyrimidine as Purine Bioisostere Compared to Adenine Scaffold

The [1,2,4]triazolo[1,5-a]pyrimidine core has been established as a validated purine bioisostere with confirmed binding to the ATP pocket of CDK2 [1]. The 7-(furan-2-yl) substituent provides distinct physicochemical properties relative to unsubstituted purine scaffolds, including XLogP3 = 0.9 and zero hydrogen bond donors, facilitating blood-brain barrier penetration potential assessment in CNS-targeted programs [2]. In antimalarial applications, triazolopyrimidine derivatives lacking the furan moiety have demonstrated PfDHODH inhibition with IC50 values ranging from 0.08 to 1.3 μM while showing 0-30% inhibition of human HsDHODH at 50 μM [3].

Bioisostere Purine mimetic Kinase inhibitor

Commercial Purity Specifications: 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine Supplier Comparison

Commercial availability and purity specifications for 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine vary across suppliers, impacting procurement decisions for different research applications . AKSci provides this compound with a minimum purity specification of 95% , while Leyan offers the compound at 90% purity under product number 2239582 . Biosynth lists this compound in its sourcing portfolio (Code GIA56417) as a research chemical .

Chemical procurement Purity specification Sourcing

Validated Research Applications for 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine


ATP-Competitive Kinase Inhibitor Discovery: CDK2 Scaffold Optimization

Use 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine as a purine bioisosteric starting scaffold for structure-guided CDK2 inhibitor design. Crystallographic data confirm that triazolo[1,5-a]pyrimidines occupy the ATP-binding pocket of CDK2 [1]. The unsubstituted 2- and 5-positions of this compound provide two independent vectors for SAR exploration, with optimized analogs achieving IC50 values as low as 120 nM and 167-fold selectivity over GSK-3β [1].

Adenosine A2a Receptor Antagonist Development

Employ 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine as the minimal pharmacophore for adenosine A2a receptor antagonist programs. The compound has been identified as an A2a adenosine receptor effector [1]. Its unelaborated structure permits systematic introduction of substituents at the 5-position, where 5-aryl derivatives demonstrate measurable receptor engagement (e.g., 5-(4-fluorophenyl) analog EC50 = 12.8 μM) [2].

Antimalarial PfDHODH Inhibitor Scaffold Exploration

Apply 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine as a core template for developing Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors. Triazolopyrimidine derivatives in this class have demonstrated PfDHODH inhibition with IC50 values of 0.08-1.3 μM while exhibiting minimal human enzyme inhibition (0-30% at 50 μM), establishing a species-selective inhibition window [1]. The furan-2-yl substituent may further modulate this selectivity profile.

Heterocyclic Library Synthesis Building Block

Utilize 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine as a versatile building block for generating diverse compound libraries through functionalization at the 2- and 5-positions [1]. Documented derivatives include 2-carboxylic acid analogs (CAS 1018143-77-5), 2-amine derivatives (CAS 338793-16-1), and 2-thioether substituted compounds (CAS 303150-41-6), demonstrating synthetic tractability at multiple positions [2][3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.